{2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid
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Overview
Description
Phosphonic acid, [2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]- is a specialized organophosphorus compound It features a phosphonic acid group bonded to a complex organic moiety containing a heptadecafluorooctyl chain and a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]- typically involves multiple steps. One common method starts with the preparation of the heptadecafluorooctyl sulfonamide intermediate. This intermediate is then reacted with ethylamine to form the ethyl-substituted sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate the reaction rates and improve efficiency . The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: The phosphonic acid group can participate in substitution reactions, forming esters or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce various phosphonate esters .
Scientific Research Applications
Phosphonic acid, [2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it useful in studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of phosphonic acid, [2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]- involves its interaction with molecular targets through its phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The heptadecafluorooctyl chain imparts hydrophobic properties, affecting the compound’s solubility and interaction with lipid membranes .
Comparison with Similar Compounds
Similar Compounds
Phosphinic acids: These compounds have a similar phosphorus-containing functional group but differ in their oxidation state and reactivity.
Phosphonates: Structurally related to phosphonic acids, phosphonates are often used as chelating agents and in medicinal chemistry.
Uniqueness
Phosphonic acid, [2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]- is unique due to its combination of a phosphonic acid group with a heptadecafluorooctyl chain and a sulfonamide linkage. This unique structure imparts distinct chemical properties, such as high hydrophobicity and strong coordination ability, making it valuable in specialized applications .
Properties
CAS No. |
57670-47-0 |
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Molecular Formula |
C12H11F17NO5PS |
Molecular Weight |
635.23 g/mol |
IUPAC Name |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethylphosphonic acid |
InChI |
InChI=1S/C12H11F17NO5PS/c1-2-30(3-4-36(31,32)33)37(34,35)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h2-4H2,1H3,(H2,31,32,33) |
InChI Key |
MAUCXBYHFIMABR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCP(=O)(O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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